molecular formula C17H26N2O4S B5643789 N-{(3R*,4S*)-1-[(benzyloxy)acetyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide

N-{(3R*,4S*)-1-[(benzyloxy)acetyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide

Cat. No.: B5643789
M. Wt: 354.5 g/mol
InChI Key: YDCHNKDRYKCPDI-HOTGVXAUSA-N
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Description

N-{(3R*,4S*)-1-[(benzyloxy)acetyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. The compound is also known by its trade name, Linagliptin, and is a member of the class of drugs known as DPP-4 inhibitors.

Scientific Research Applications

N-{(3R*,4S*)-1-[(benzyloxy)acetyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide has several scientific research applications, particularly in the field of medicine. The compound is used as a DPP-4 inhibitor, which means that it helps to regulate blood glucose levels by inhibiting the enzyme DPP-4. This makes it a potential treatment for type 2 diabetes, where patients have impaired insulin secretion and increased blood glucose levels.

Mechanism of Action

The mechanism of action of N-{(3R*,4S*)-1-[(benzyloxy)acetyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide involves the inhibition of the enzyme DPP-4. DPP-4 is responsible for the degradation of incretin hormones, which play a crucial role in regulating blood glucose levels. By inhibiting DPP-4, this compound increases the levels of incretin hormones, which helps to stimulate insulin secretion and reduce blood glucose levels.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its role as a DPP-4 inhibitor. The compound helps to regulate blood glucose levels by increasing insulin secretion and reducing glucagon secretion. It also has anti-inflammatory effects and has been shown to reduce oxidative stress in animal models.

Advantages and Limitations for Lab Experiments

N-{(3R*,4S*)-1-[(benzyloxy)acetyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide has several advantages for lab experiments, particularly in the field of diabetes research. It is a potent and selective DPP-4 inhibitor, which makes it an ideal tool for studying the role of DPP-4 in glucose homeostasis. However, the compound also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and analysis.

Future Directions

There are several future directions for the research and development of N-{(3R*,4S*)-1-[(benzyloxy)acetyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide. One potential direction is the development of new DPP-4 inhibitors with improved pharmacokinetic properties and reduced side effects. Another direction is the investigation of the compound's potential as a treatment for other conditions, such as cardiovascular disease and Alzheimer's disease. Additionally, there is a need for further research to elucidate the molecular mechanisms underlying the compound's effects and to identify new targets for drug development.
Conclusion
In conclusion, this compound is a chemical compound with significant potential in the field of medicine. Its role as a DPP-4 inhibitor makes it a potential treatment for type 2 diabetes, and it also has anti-inflammatory and antioxidative effects. While the compound has several advantages for lab experiments, including its potency and selectivity, it also has some limitations, such as its high cost and specialized synthesis and analysis requirements. Future research directions include the development of new DPP-4 inhibitors and the investigation of the compound's potential for treating other conditions.

Synthesis Methods

The synthesis of N-{(3R*,4S*)-1-[(benzyloxy)acetyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide is a multi-step process that involves the reaction of several chemical compounds. The synthesis method involves the use of various reagents and solvents, including acetonitrile, sodium hydroxide, and methanesulfonyl chloride. The final product is obtained through a series of purification steps, including crystallization and recrystallization.

Properties

IUPAC Name

N-[(3R,4S)-1-(2-phenylmethoxyacetyl)-4-propylpyrrolidin-3-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-3-7-15-10-19(11-16(15)18-24(2,21)22)17(20)13-23-12-14-8-5-4-6-9-14/h4-6,8-9,15-16,18H,3,7,10-13H2,1-2H3/t15-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCHNKDRYKCPDI-HOTGVXAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1NS(=O)(=O)C)C(=O)COCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1CN(C[C@@H]1NS(=O)(=O)C)C(=O)COCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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